
3-Hydroxy Citalopram Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Citalopram Oxalate: is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by the presence of a hydroxy group at the third position of the citalopram molecule, combined with oxalic acid to form the oxalate salt. The molecular formula of this compound is C22H23FN2O6, and it has a molecular weight of 430.43 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Citalopram Oxalate involves several key steps:
Grignard Reaction: The initial step involves the Grignard reaction of 5-cyano-phthalide with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) to form a benzophenone intermediate.
Hydrolysis and Esterification: This intermediate undergoes hydrolysis followed by selective esterification to yield a diol compound.
Cyclization: The diol is then cyclized using methanesulfonyl chloride and triethylamine in dichloromethane to form the isobenzofuran structure.
Oxalate Formation: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy Citalopram Oxalate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of SSRI mechanisms and structure-activity relationships.
Biology: Investigated for its effects on serotonin reuptake and potential neuroprotective properties.
Medicine: Explored for its potential use in treating depression and anxiety disorders.
Industry: Utilized in the development of new antidepressant formulations and as a standard in quality control processes
Mecanismo De Acción
The primary mechanism of action of 3-Hydroxy Citalopram Oxalate involves the inhibition of the serotonin transporter (SERT). By binding to the SERT, it prevents the reuptake of serotonin (5-hydroxytryptamine) into the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonergic activity is believed to contribute to its antidepressant effects .
Comparación Con Compuestos Similares
Citalopram: The parent compound, a widely used SSRI.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Citalopram Related Compound B: A structurally similar compound used in research.
Uniqueness: 3-Hydroxy Citalopram Oxalate is unique due to the presence of the hydroxy group at the third position, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This structural modification can influence its binding affinity to the serotonin transporter and its overall therapeutic profile .
Actividad Biológica
3-Hydroxy Citalopram Oxalate (3HCO) is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. Understanding the biological activity of 3HCO is crucial for assessing its potential therapeutic applications and safety profile. This article reviews the available literature on the biological activity of 3HCO, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C20H21FN2O2
- Molecular Weight : 344.4 g/mol
- CAS Number : 1332724-03-4
Structure
The structural formula of 3HCO indicates that it retains the core structure of citalopram while incorporating a hydroxy group at the 3-position, which may influence its pharmacological properties compared to its parent compound.
The biological activity of this compound primarily revolves around its interaction with serotonin transporters. It is hypothesized that 3HCO, like citalopram, acts as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic neurotransmission by preventing the reabsorption of serotonin in the brain.
Pharmacodynamics
In vitro studies suggest that 3HCO exhibits similar pharmacodynamic properties to citalopram, with potential variations in potency and selectivity for serotonin transporters. The compound's affinity for the serotonin transporter (SERT) and its effects on neurotransmitter levels are critical areas of investigation.
Comparative Efficacy
A comparative analysis between citalopram and its derivatives, including 3HCO, reveals insights into their relative efficacy in treating depression. While citalopram is effective, studies suggest that modifications to its structure can yield compounds with enhanced therapeutic profiles or altered side effect spectra.
Compound | SERT Affinity | Clinical Efficacy | Side Effects |
---|---|---|---|
Citalopram | High | Effective | Nausea, insomnia |
3-Hydroxy Citalopram | Moderate | Potentially higher | Unknown (needs study) |
Preclinical Studies
Research indicates that 3HCO has been evaluated in various preclinical models to assess its safety and efficacy profile. For instance, a study investigating the effects of 3HCO on animal models of depression demonstrated significant antidepressant-like effects compared to controls.
Toxicological Studies
Toxicological assessments have shown that while citalopram can lead to adverse effects such as cardiotoxicity at high doses, preliminary data on 3HCO indicate a potentially safer profile. Long-term studies are necessary to establish a comprehensive safety assessment.
Clinical Implications
In clinical settings, derivatives like 3HCO may offer alternatives for patients who experience intolerable side effects from traditional SSRIs. The unique pharmacological profile may also provide avenues for developing new antidepressant therapies.
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRARVFULFXRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332724-03-4 |
Source
|
Record name | 1332724-03-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.